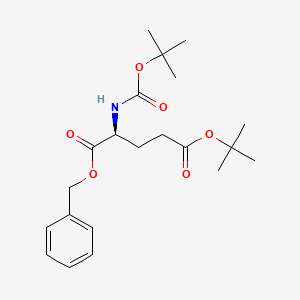

Boc-Glu(OtBu)-OBzl

Description

Significance of Amino Acid Functional Group Protection in Complex Molecular Assembly

In the intricate process of synthesizing peptides, the reactive nature of amino acid functional groups presents a significant challenge. libretexts.org Unprotected amino groups are nucleophilic and can lead to undesired side reactions, such as oligomerization, when a specific reaction is intended elsewhere in the molecule. libretexts.orgweebly.compeptide.com To ensure the formation of a specific peptide sequence, it is essential to temporarily block these reactive sites. weebly.com This is achieved through the use of protecting groups, which are reversibly attached to functional groups to control their reactivity during synthesis. wikipedia.orgorganic-chemistry.org The ideal protecting group is easily introduced and removed under mild conditions, stable throughout the various reaction steps, and does not interfere with the desired chemical transformations. weebly.comwiley-vch.de This strategy of temporary blockage is fundamental to achieving the high yields and purity required in multi-step organic synthesis, particularly in the automated solid-phase peptide synthesis (SPPS) pioneered by R. Bruce Merrifield. wikipedia.orgpeptide.com

Overview of Glutamic Acid as a Trifunctional Amino Acid in Synthetic Chemistry

Glutamic acid is a trifunctional amino acid, meaning it possesses three reactive functional groups: an α-amino group, an α-carboxyl group, and a γ-carboxyl group in its side chain. This trifunctionality introduces an additional layer of complexity in peptide synthesis. While the α-amino and α-carboxyl groups participate in the formation of the peptide backbone, the side-chain carboxyl group must also be protected to prevent it from reacting inappropriately during the coupling steps. peptide.comscielo.org.mx The presence of this third functional group necessitates a sophisticated protection strategy to ensure that peptide bond formation occurs exclusively between the correct amino and carboxyl groups. In Boc-based solid-phase peptide synthesis (SPPS), derivatives like Boc-Glu(OBzl)-OH are commonly used, where the side-chain carboxyl group is protected as a benzyl (B1604629) ester. peptide.combzchemicals.com However, these derivatives can be prone to side reactions such as the formation of pyroglutamate (B8496135) residues at the N-terminus. peptide.com

Historical Development of Protecting Group Strategies in Peptide Synthesis

The history of peptide synthesis is intrinsically linked to the development of effective protecting groups. Early efforts in the field were advanced significantly by the introduction of the carbobenzoxy (Cbz or Z) group by Bergmann and Zervas in 1932, which was a reversible Nα-protecting group. nih.gov The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field, allowing for the automation of the process. peptide.com Merrifield's initial work utilized the tert-butyloxycarbonyl (Boc) group for Nα-protection in conjunction with benzyl-based (Bzl) side-chain protection, a strategy known as the Boc/Bzl scheme. peptide.comub.edu

A major advancement came in 1970 with the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han. peptide.comnih.gov This led to the development of the Fmoc/tBu strategy, which offered an orthogonal protection scheme where the Nα-protecting group (Fmoc) is removed by a base (like piperidine) and the side-chain protecting groups (like tert-butyl, tBu) are removed by acid (like trifluoroacetic acid, TFA). iris-biotech.denih.gov This orthogonality, where one type of protecting group can be removed without affecting another, is a key concept developed by Barany and coworkers in 1977 and is crucial for the synthesis of complex peptides. peptide.comiris-biotech.de While the Fmoc/tBu strategy is now predominant, the Boc/Bzl strategy remains in use for specific applications. ub.edunih.gov

Strategic Positioning of Boc-Glu(OtBu)-OBzl within Modern Segment Coupling Methodologies

In modern peptide synthesis, particularly for the creation of large proteins, a convergent or "segment coupling" approach is often favored over a linear, stepwise synthesis. This method involves the synthesis of several smaller, protected peptide fragments, which are then coupled together. This compound is a strategically designed building block for such methodologies.

The "this compound" nomenclature indicates the following protection scheme:

Boc (tert-butyloxycarbonyl): Protects the α-amino group. This group is labile to moderate acids like trifluoroacetic acid (TFA). iris-biotech.dewikipedia.org

OtBu (tert-butyl ester): Protects the γ-carboxyl group of the glutamic acid side chain. This group is also acid-labile and is typically removed by strong acids like TFA. iris-biotech.depeptide.com

OBzl (benzyl ester): Protects the α-carboxyl group. This group is stable to the acidic conditions used to remove Boc and OtBu groups but can be cleaved by hydrogenolysis. thieme-connect.de

This combination of protecting groups provides a high degree of orthogonality, which is essential for segment coupling. A protected peptide fragment can be synthesized with a C-terminal this compound residue. The Boc group on the N-terminus of another fragment can be removed, and the two fragments can be coupled. Subsequently, the OBzl group at the C-terminus of the first fragment can be selectively removed by hydrogenolysis to reveal a free carboxylic acid, allowing for further coupling without disturbing the tBu-based side-chain protection of the glutamic acid residue or other tBu-protected residues within the fragments. This strategic use of orthogonal protecting groups is a powerful tool for the efficient synthesis of complex, multi-domain proteins.

Interactive Data Tables

Below are interactive tables summarizing the key protecting groups and their properties discussed in this article.

Table 1: Properties of Key Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Protected Functional Group | Cleavage Conditions |

| tert-Butyloxycarbonyl | Boc | α-Amino | Acid (e.g., TFA) iris-biotech.dewikipedia.org |

| tert-Butyl ester | OtBu | Carboxyl (Side Chain) | Acid (e.g., TFA) iris-biotech.depeptide.com |

| Benzyl ester | OBzl | Carboxyl (C-Terminus) | Hydrogenolysis thieme-connect.de |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) nih.goviris-biotech.de |

Table 2: Orthogonality of Protecting Groups in this compound

| Protecting Group | Stable to Boc Cleavage (TFA) | Stable to OBzl Cleavage (Hydrogenolysis) |

| Boc | No | Yes |

| OtBu | No | Yes |

| OBzl | Yes | No |

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

1-O-benzyl 5-O-tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO6/c1-20(2,3)27-17(23)13-12-16(22-19(25)28-21(4,5)6)18(24)26-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,22,25)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZPCEWVYMBFMV-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Glu Otbu Obzl and Analogous Fully Protected Glutamic Acid Derivatives

Convergent Synthesis Approaches for Multi-Protected Amino Acids

Convergent synthesis strategies, which involve the coupling of pre-synthesized, fully protected peptide fragments, offer a powerful alternative to traditional linear stepwise synthesis, particularly for large and complex peptides. oup.comspringernature.com The success of this approach hinges on the availability of high-purity, fully protected amino acid building blocks like Boc-Glu(OtBu)-OBzl. These molecules must feature an orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the others, allowing for precise control over the peptide assembly. iris-biotech.denih.gov The most common orthogonal combination involves the acid-labile tert-butyl (tBu) group and the base-labile fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.de The Boc/Bzl combination is also widely used, where the benzyl (B1604629) (Bzl) group can be selectively removed by hydrogenolysis, while the Boc and tBu groups are cleaved with acid. thermofisher.combiosynth.com

Stepwise Installation of N-alpha, Alpha-Carboxyl, and Gamma-Carboxyl Protecting Groups

The creation of a triply protected glutamic acid derivative is a multi-step process that requires careful planning to ensure selectivity and prevent unwanted side reactions. bachem.com The synthesis generally proceeds from the C-terminus to the N-terminus. bachem.combachem.com A typical synthetic pathway involves the sequential introduction of the N-α, α-carboxyl, and γ-carboxyl protecting groups.

The general approach involves:

N-α Protection: The synthesis often begins with the protection of the amino group of L-glutamic acid with the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting glutamic acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. nih.gov

Differential Carboxyl Protection: Following N-protection, the two carboxylic acid groups must be differentially protected. This is the most challenging step and can be approached in several ways. One strategy is to first form the γ-benzyl ester, creating Boc-Glu(OBzl)-OH. p3bio.com Subsequently, the remaining free α-carboxylic acid is esterified with a tert-butyl group to yield the final product, this compound. Alternatively, one could start with a glutamic acid derivative where one of the carboxyl groups is already esterified, such as H-Glu(OBzl)-OH or H-Glu(OtBu)-OH. bachem.comsigmaaldrich.com

Esterification Techniques for Differential Carboxyl Protection

Achieving differential protection of the α- and γ-carboxyl groups is critical. The distinct reactivity of the two groups can be exploited, although this often leads to mixtures. More robust methods rely on specific chemical transformations and intermediates.

Selectively forming the α-benzyl ester while leaving the γ-carboxyl group free or protected by another group is a key synthetic challenge. One established chemical method involves the formation of a cyclic anhydride (B1165640) from an N-protected glutamic acid, such as N-carbobenzoxy-L-glutamic acid. The subsequent reaction of this anhydride with benzyl alcohol can lead to the preferential formation of the α-benzyl ester, albeit with moderate selectivity. frontiersin.orgfrontiersin.org

More recently, biocatalytic approaches have shown promise. The use of enzymes, such as proteases, can offer high selectivity. For instance, the protease Alcalase has been shown to catalyze the α-selective benzyl esterification of N-Boc-L-glutamic acid in benzyl alcohol, achieving high yields. frontiersin.orgfrontiersin.org

The introduction of the acid-labile tert-butyl ester at the γ-carboxyl position is a common strategy in peptide synthesis. thieme-connect.de This can be accomplished by reacting an N-α and α-carboxyl protected glutamic acid derivative with tert-butyl acetate (B1210297) in the presence of an acid catalyst like perchloric acid. nih.gov For example, starting with Boc-Glu-OBzl, esterification with tert-butyl acetate would yield the desired this compound. Another route involves the esterification of L-pyroglutamic acid with tert-butyl acetate, followed by N-protection and subsequent ring-opening to yield the γ-amide, which can then be converted to the desired product. nih.gov

Selective Benzyl Esterification of Alpha-Carboxyl

Role of Activating Agents and Coupling Reagents in Ester Formation

Ester formation, like amide bond formation in peptide synthesis, often requires the activation of the carboxylic acid group to facilitate the reaction with the alcohol. thermofisher.com Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic activating reagents. americanpeptidesociety.orgbachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. americanpeptidesociety.org

To improve efficiency and minimize side reactions like racemization, additives are frequently used in conjunction with carbodiimides. americanpeptidesociety.orgpeptide.com These additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), form active esters that are more stable than the O-acylisourea intermediate but still highly reactive towards the nucleophile. americanpeptidesociety.orgsigmaaldrich.com

Modern peptide synthesis employs a variety of phosphonium (B103445) and aminium salt-based coupling reagents that generate active esters in situ. sigmaaldrich.com These reagents are known for their high efficiency, fast reaction times, and reduced side reactions. sigmaaldrich.com

Interactive Table of Common Coupling Reagents

| Reagent Class | Examples | Mechanism/Active Species | Key Advantages | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate | Cost-effective and efficient for standard couplings. | americanpeptidesociety.orgbachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | Forms OBt, O-6-ClBt, or OAt active esters. | Fast reactions, byproducts are generally soluble, high efficiency. HATU is particularly effective due to anchimeric assistance from HOAt. | bachem.comsigmaaldrich.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms OBt or OAt active esters. | PyBOP byproducts are less hazardous than BOP. PyAOP is highly efficient. | peptide.comsigmaaldrich.com |

| Oxyma-Based Reagents | COMU, PyOxim | Forms Oxyma active esters. | Not based on potentially explosive triazole reagents (like HOBt/HOAt). High reactivity, often comparable to HATU. | bachem.comsigmaaldrich.comsigmaaldrich.com |

Optimization of Reaction Conditions for Yield and Stereochemical Integrity

Maximizing the yield and preserving the stereochemical integrity of the chiral center are paramount in the synthesis of amino acid derivatives. beilstein-journals.org The optimization of reaction conditions is a complex task, as multiple variables can influence the outcome. preprints.orgpreprints.org Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalyst loading, and the stoichiometry of reagents. mdpi.comsciforum.net

For instance, in the synthesis of glutamic acid analogs, a thorough optimization might involve screening different bases, solvents, and activation methods (e.g., room temperature, reflux, microwave irradiation) to find the conditions that provide the highest yield. mdpi.com Dilute reaction conditions can sometimes be crucial to avoid the formation of unwanted byproducts. beilstein-journals.org The slow addition of one reactant to another is another technique used to control complex reactions and favor the desired product. preprints.orgpreprints.org For esterification reactions, controlling the temperature is critical; excessively high temperatures can lead to product decomposition and reduced yields, while low temperatures may significantly slow down the reaction rate. google.com

Interactive Table of Optimization Parameters

| Parameter | Effect on Reaction | Example from Research | Reference |

|---|---|---|---|

| Solvent | Influences solubility of reactants and can affect reaction pathways and rates. | Screening of dioxane/H₂O vs. EtOH/H₂O mixtures to improve yields in the synthesis of amino acid-naphthoquinones. | mdpi.com |

| Temperature | Affects reaction rate and can influence the formation of byproducts or cause decomposition. | Optimizing the synthesis of an L-glutamic acid-α-tert-butyl ester intermediate at 15°C to balance reaction speed and prevent product decomposition. | google.com |

| Catalyst/Reagent Loading | The amount of catalyst or coupling reagent can determine reaction completion and cost-effectiveness. | Increasing catalyst loading of Rh₂(OAc)₄ and optimizing reactant concentration improved the yield of a cyclopropyl (B3062369) derivative from 12% to 60%. | beilstein-journals.org |

| Base | Affects the deprotonation of reactants and can influence the rate of racemization. | Testing various bases (TEA, K₂CO₃, AcONa, KOH) to find the optimal conditions for coupling amino acids to naphthoquinone. | mdpi.com |

| Concentration | Can favor intramolecular vs. intermolecular reactions and affect reaction rates. | Using dilute conditions (0.034 M) to prevent byproduct formation in the synthesis of an olefin derivative. | beilstein-journals.org |

Green Chemistry Principles in the Synthesis of Protected Amino Acids

The synthesis of protected amino acids, essential building blocks in peptide chemistry, has traditionally been associated with processes that generate significant chemical waste and utilize hazardous materials. researchgate.nettandfonline.com Recognizing the environmental impact, a substantial shift towards adopting green chemistry principles is currently reshaping the landscape of peptide and amino acid derivative synthesis. This movement is driven by the need for more sustainable and environmentally benign chemical manufacturing processes, particularly within the pharmaceutical sector. acs.org

A primary focus of green chemistry in this field is the replacement of conventional, hazardous solvents. researchgate.net Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) have long been the standard choices in peptide synthesis due to their desirable solubility properties and low cost. However, their toxicity and the large volumes required contribute significantly to the environmental footprint of the process. researchgate.net Research efforts are now directed towards identifying and implementing greener alternatives. Propylene carbonate, for example, has been demonstrated as a viable green polar aprotic solvent capable of replacing DMF and DCM in both solution-phase and solid-phase peptide synthesis (SPPS), showing comparable or even better yields in coupling and deprotection reactions. researchgate.net Other solvents derived from renewable sources, such as anisole (B1667542) and p-cymene, are also being investigated, often in mixtures to achieve the necessary physicochemical properties for effective synthesis. tandfonline.com

Furthermore, the development of green coupling agents and additives is a critical area of research. tandfonline.com The goal is to move away from hazardous reagents to more benign alternatives that still provide high purity and yield. For instance, the use of N-tert-butyl-N'-ethylcarbodiimide (TBEC) in combination with 5-(ethylthio)-1H-tetrazole (ETT) in a green solvent mixture has shown promising results in synthesizing model peptides with high purity. tandfonline.com These advancements collectively aim to reduce the environmental impact of producing complex molecules like this compound by minimizing waste, avoiding hazardous substances, and improving reaction efficiency, aligning the practice of peptide synthesis with the principles of sustainability.

Comparative Analysis of Synthetic Routes for Related Glutamic Acid Esters

The synthesis of fully protected glutamic acid derivatives, such as this compound, involves a multi-step process requiring the selective protection of the α-amino group and both the α- and γ-carboxyl groups. Various strategies exist for the formation of glutamic acid esters, each with distinct advantages and disadvantages concerning yield, scalability, and reaction conditions. A comparative analysis of these routes provides insight into the selection of an appropriate method based on the desired outcome.

The most common approach involves the direct esterification of a suitably N-protected glutamic acid. For instance, the synthesis of dibenzyl glutamate (B1630785) is often achieved by reacting L-glutamic acid with excess benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. acs.org This method is straightforward but has historically used solvents like benzene (B151609) or carbon tetrachloride, which are now banned or considered unsuitable for large-scale production due to their toxicity. acs.org A significant improvement has been the use of cyclohexane (B81311) as an azeotroping agent to remove water, leading to high yields of the desired diester. acs.org A similar strategy can be envisioned for creating the mixed tert-butyl and benzyl ester, although it would require a more complex, stepwise approach to ensure selectivity.

An alternative strategy involves starting with a pre-protected glutamic acid derivative. For example, a common route to prepare γ-esters begins with an N-protected glutamic acid, such as Boc-Glu-OH. This can be converted to a diester, followed by selective hydrolysis of the α-ester to yield the desired γ-ester derivative, like Boc-Glu(OBzl)-OH. thieme-connect.de Conversely, one could start with a γ-protected derivative like H-Glu(OtBu)-OH and then perform N-protection and α-esterification.

A more advanced method involves the use of boroxazolidinones. This technique allows for the simultaneous protection of the α-amino and α-carboxy groups by reacting the amino acid with triethylborane. thieme-connect.de This intermediate then allows for the selective esterification of the γ-carboxyl group. thieme-connect.de While elegant, this method introduces additional steps and reagents into the synthetic sequence.

The table below provides a comparative overview of different synthetic strategies for preparing glutamic acid esters, highlighting key parameters.

| Synthetic Route | Key Reagents & Conditions | Advantages | Disadvantages | Typical Application |

| Direct Diesterification | L-Glutamic acid, Benzyl alcohol, p-toluenesulfonic acid, Cyclohexane (azeotrope) | Straightforward, high yield for symmetrical diesters. acs.org | Requires harsh conditions; racemization risk; difficult for mixed esters. acs.org | Synthesis of symmetrical diesters like H-Glu(OBzl)-OBzl. acs.org |

| Stepwise Esterification & Saponification | Boc-Glu-OH, Esterifying agent (e.g., benzyl bromide), followed by selective hydrolysis (e.g., LiOH) | Good control for producing specific mono-esters. thieme-connect.de | Multiple steps can lower overall yield; requires careful control of hydrolysis. thieme-connect.de | Preparation of derivatives like Boc-Glu(OBzl)-OH. thieme-connect.de |

| Alkylation of Protected Precursors | N-Alloc-Glu(OtBu)-OAllyl, LiHMDS, Alkylating agent (e.g., 8-phenyloctyl iodide) | Allows for introduction of complex side-chains with stereocontrol. rsc.org | Requires cryogenic temperatures and strong bases; complex starting materials. rsc.org | Synthesis of non-standard glutamic acid analogs. rsc.org |

| Boroxazolidinone Intermediate | H-Glu-OH, Triethylborane (Et3B), followed by esterification | Enables selective γ-esterification. thieme-connect.de | Involves specialized reagents and additional protection/deprotection steps. thieme-connect.de | Selective modification of the γ-carboxyl group. thieme-connect.de |

Orthogonal Protecting Group Strategies Applied to Boc Glu Otbu Obzl

Role of the Boc Group as an N-alpha Amine Protection

The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino group of amino acids during peptide synthesis. wikipedia.orgnumberanalytics.com Its function is to temporarily mask the nucleophilicity of the N-terminal amine to prevent self-polymerization and other side reactions during the coupling of the next amino acid in the sequence. biosynth.com

The Boc group is characterized by its stability to most basic and nucleophilic conditions, making it compatible with a wide range of reaction environments. organic-chemistry.org However, its key feature is its lability under acidic conditions. total-synthesis.com The deprotection is typically accomplished using strong, anhydrous acids. organic-chemistry.org

The cleavage mechanism involves protonation of the carbamate's carbonyl oxygen, which triggers fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.com A common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (B109758) (DCM). wikipedia.org The formation of the tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine. To prevent this, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to the cleavage mixture to trap the cation. wikipedia.org

The Boc group's removal under moderately strong acid conditions contrasts with the harsher conditions required for some other acid-labile groups, providing a basis for selective deprotection strategies. publish.csiro.au

Role of the Benzyl (B1604629) Ester (OBzl) as an Alpha-Carboxyl Protection

In Boc-Glu(OtBu)-OBzl, the α-carboxyl group is protected as a benzyl ester (OBzl). This group serves as a "permanent" protecting group during the elongation of the peptide chain, meaning it must remain stable through multiple cycles of N-α-Boc deprotection. bachem.com In Boc-based SPPS, side-chain carboxyl groups of aspartic and glutamic acid are commonly protected as benzyl esters. peptide.com

The benzyl ester is stable to the acidic conditions (e.g., TFA) used to remove the Boc group, which is fundamental to the Boc/Bzl strategy. iris-biotech.de It is also stable to the basic conditions used in other protection schemes. organic-chemistry.org

The primary method for cleaving benzyl esters is catalytic hydrogenation. bachem.comorganic-chemistry.org This reaction, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen (H₂ gas), reduces the benzyl ester to yield the free carboxylic acid and toluene (B28343). organic-chemistry.org These conditions are orthogonal to the acid-labile Boc and OtBu groups, which remain unaffected. Strong acids like hydrogen fluoride (B91410) (HF) can also cleave benzyl esters, but hydrogenation offers superior selectivity and milder conditions. iris-biotech.deorganic-chemistry.org It is important to note that benzyl ethers are also cleaved by strong acids, limiting the utility of this method for substrates with acid-sensitive functionalities. organic-chemistry.org

Role of the tert-Butyl Ester (OtBu) as a Gamma-Carboxyl Protection

The side-chain carboxyl group of glutamic acid is protected as a tert-butyl ester (OtBu). Like the OBzl group, the OtBu ester is designed to be stable during the repetitive N-α-Boc deprotection steps of peptide synthesis. iris-biotech.de In the alternative Fmoc/tBu SPPS strategy, tert-butyl esters are the standard protection for the side chains of aspartic and glutamic acid. iris-biotech.de

The tert-butyl ester is an acid-labile protecting group, similar to the Boc group. lookchem.com Its removal also proceeds via a mechanism that generates a stable tert-butyl cation, necessitating the use of scavengers. thermofisher.com The key to its utility alongside the Boc group lies in its differential stability to acid. While the Boc group can be removed with moderate acid treatment (e.g., neat TFA), the complete cleavage of tert-butyl esters typically requires stronger acid conditions or prolonged exposure. wiley-vch.de

This difference in reactivity forms a quasi-orthogonal pair with the N-α-Boc group. While conditions strong enough to cleave the OtBu ester will invariably cleave the Boc group, it is possible to select conditions that cleave the Boc group while leaving the OtBu ester largely intact. google.comwiley-vch.de However, some premature cleavage of the side-chain ester can occur during repeated Boc deprotection cycles in the synthesis of long peptides. wiley-vch.de Final deprotection of the OtBu ester is often performed concurrently with cleavage of the peptide from the resin support, using strong acids like HF or trifluoromethanesulfonic acid (TFMSA). thermofisher.com

Protecting Group Summary Table

| Protected Functionality | Protecting Group | Abbreviation | Cleavage Conditions | Stability Profile | Orthogonality Class |

| N-α-Amine | tert-Butoxycarbonyl | Boc | Mild to strong acid (e.g., TFA) wikipedia.org | Stable to base and hydrogenolysis total-synthesis.comorganic-chemistry.org | Quasi-orthogonal to OtBu; Orthogonal to OBzl |

| α-Carboxyl | Benzyl Ester | OBzl | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) organic-chemistry.org | Stable to mild/strong acid and base iris-biotech.de | Orthogonal to Boc and OtBu |

| γ-Carboxyl | tert-Butyl Ester | OtBu | Strong acid (e.g., HF, TFA) iris-biotech.delookchem.com | Stable to base and hydrogenolysis | Quasi-orthogonal to Boc; Orthogonal to OBzl |

Rational Design for Selective Deprotection of this compound in Multi-Step Syntheses

The strategic use of the triply protected glutamic acid derivative, this compound, is a cornerstone in the sophisticated assembly of complex peptides and other organic molecules. The distinct nature of its three protecting groups—tert-butyloxycarbonyl (Boc), tert-butyl (tBu), and benzyl (Bzl)—allows for a high degree of control over the synthetic route. This control is predicated on the principle of orthogonal protection, where each protecting group can be removed under specific conditions without affecting the others, enabling chemists to unmask reactive sites in a predetermined sequence.

The rational design of a multi-step synthesis involving this compound hinges on a deep understanding of the lability of each protecting group. The Boc group, protecting the α-amino group, is highly sensitive to acidic conditions and is typically removed using trifluoroacetic acid (TFA). iris-biotech.deorganic-chemistry.org The tert-butyl ester protecting the side-chain carboxyl group is also acid-labile but generally requires stronger acidic conditions or prolonged exposure for cleavage compared to the Boc group. nih.gov In contrast, the benzyl ester at the α-carboxyl position is stable to the acidic conditions used for Boc and tBu removal but is readily cleaved by catalytic hydrogenation. thieme-connect.dekarger.com This differential reactivity forms the basis for selective deprotection.

In a typical synthetic strategy, the first step often involves the selective removal of the Boc group to expose the α-amino group for peptide bond formation. This is a critical step in solid-phase peptide synthesis (SPPS), where the peptide chain is elongated by the sequential addition of amino acids. sigmaaldrich.comiris-biotech.de The stability of the tBu and Bzl groups under the conditions required for Boc deprotection ensures that the side-chain and C-terminal functionalities remain protected, preventing unwanted side reactions. iris-biotech.depeptide.com

Following chain elongation, the synthetic design may call for the selective deprotection of the side-chain tert-butyl ester. This can be achieved under specific acidic conditions, although care must be taken to avoid premature cleavage of other acid-sensitive groups. nih.gov The ability to selectively deprotect the side chain is crucial for synthesizing branched or cyclic peptides, where the side-chain carboxyl group is used for further chemical modification. nih.govsigmaaldrich.com

Finally, the benzyl ester is typically removed in the latter stages of the synthesis. Catalytic hydrogenation, the standard method for Bzl group cleavage, is a mild and efficient process that does not affect the Boc or tBu groups, should they still be present. thieme-connect.decsic.es This final deprotection step yields the free C-terminal carboxylic acid, a key functional group for subsequent coupling reactions or for obtaining the final peptide product.

The power of using this compound lies in the chemist's ability to orchestrate the sequence of deprotection events. For instance, in the synthesis of a complex peptide, the Boc group is repeatedly removed at each cycle of amino acid addition. Once the desired linear sequence is assembled, the side-chain tBu group might be selectively cleaved to allow for the introduction of a branch point or for cyclization with another part of the peptide. The Bzl group would then be removed in one of the final steps to liberate the C-terminus. This level of control is essential for the construction of highly elaborate molecular architectures.

The table below summarizes the key protecting groups of this compound and their respective deprotection methods, highlighting the orthogonal nature of this versatile building block.

| Protecting Group | Protected Functional Group | Common Deprotection Reagents | Stability |

| Boc (tert-butyloxycarbonyl) | α-Amino group | Trifluoroacetic acid (TFA), HCl in dioxane | Base stable, hydrogenolysis stable |

| OtBu (tert-butyl ester) | Side-chain carboxyl group | Stronger acids (e.g., higher concentration of TFA, longer reaction times), Lewis acids nih.gov | Base stable, hydrogenolysis stable |

| OBzl (benzyl ester) | α-Carboxyl group | Catalytic hydrogenation (e.g., H₂, Pd/C), strong acids (e.g., HBr/AcOH) | Acid stable (mild), base stable |

This strategic approach to deprotection, guided by the inherent properties of the protecting groups, allows for the rational and efficient synthesis of complex molecules, making this compound an invaluable tool in the field of peptide and medicinal chemistry. caymanchem.comambeed.com

Selective Deprotection Mechanisms and Conditions for Boc Glu Otbu Obzl

Mechanism of N-alpha Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines, particularly in peptide synthesis, due to its stability under various conditions and its susceptibility to removal under specific acidic environments. masterorganicchemistry.comjk-sci.com

Acid-Mediated Cleavage (e.g., Trifluoroacetic Acid, HCl)

The most common method for the deprotection of the N-alpha-Boc group is through acid-mediated cleavage, typically employing strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). youtube.comresearchgate.net The deprotection process proceeds through a well-established mechanism. Initially, the carbamate (B1207046) oxygen of the Boc group is protonated by the strong acid. masterorganicchemistry.comcommonorganicchemistry.com This protonation event facilitates the subsequent loss of a stable tert-butyl carbocation. masterorganicchemistry.comumich.edu The resulting carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine, which is then protonated by the excess acid to form the corresponding salt. masterorganicchemistry.comcommonorganicchemistry.comumich.edu

The reaction is generally rapid and efficient, often carried out using neat TFA or a solution of TFA in a solvent like dichloromethane (B109758) (DCM). jk-sci.comchempep.com The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile protecting groups.

Table 1: Common Acidic Reagents for N-alpha Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or 25-50% in DCM, room temperature | Highly effective and widely used. jk-sci.comchempep.com |

Role of Carbocation Scavengers in Boc Deprotection Pathways

A potential complication during the acid-mediated cleavage of the Boc group is the generation of the highly reactive tert-butyl carbocation. researchgate.netcommonorganicchemistry.com This electrophilic species can lead to undesirable side reactions by alkylating nucleophilic residues within the molecule, such as tryptophan, methionine, or tyrosine. wordpress.comresearchgate.net To mitigate these side reactions, carbocation scavengers are frequently added to the deprotection mixture. wikipedia.orggoogle.com

These scavengers are electron-rich compounds that act as nucleophiles, effectively trapping the tert-butyl carbocation before it can react with the desired product. nih.gov Common scavengers include anisole (B1667542), thioanisole (B89551), and triethylsilane. wikipedia.orgorganic-chemistry.org The use of scavengers enhances the yield and purity of the final deprotected product, particularly in the synthesis of complex peptides containing sensitive amino acid residues. wikipedia.org

Table 2: Examples of Carbocation Scavengers in Boc Deprotection

| Scavenger | Function | Reference |

|---|---|---|

| Anisole | Traps the tert-butyl carbocation. | wikipedia.org |

| Thioanisole | Acts as a scavenger for the tert-butyl cation. | wikipedia.org |

| Triethylsilane | Reduces the tert-butyl cation. | wikipedia.orggoogle.com |

| p-Cresol | A scavenger used to minimize alkylation side reactions. | wordpress.com |

Investigation of Milder Chemical Deprotection Methods (e.g., Oxalyl Chloride)

While acid-mediated cleavage is highly effective, the harsh conditions can be incompatible with substrates containing other acid-sensitive functional groups. This has prompted research into milder deprotection methods. One such reported method involves the use of oxalyl chloride in methanol. nih.govrsc.orguky.edu This approach allows for the selective deprotection of the N-Boc group under room temperature conditions. nih.govrsc.orgrsc.org

The proposed mechanism suggests an electrophilic activation by oxalyl chloride. researchgate.net This method has been shown to be effective for a diverse range of aliphatic, aromatic, and heterocyclic substrates, offering a valuable alternative for the deprotection of N-Boc in the presence of acid-labile functionalities. rsc.org

Mechanism of Alpha-Carboxyl Benzyl (B1604629) Ester (OBzl) Deprotection

The benzyl ester is a common protecting group for carboxylic acids, and its removal can be achieved through distinct chemical pathways, offering orthogonality with the Boc group. In Boc-Glu(OtBu)-OBzl, the alpha-carboxyl group is protected as a benzyl ester. bzchemicals.compeptide.com

Catalytic Hydrogenation-Mediated Cleavage

A primary method for the deprotection of benzyl esters is catalytic hydrogenation. jk-sci.com This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. jk-sci.comorganic-chemistry.org The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield the free carboxylic acid and toluene (B28343) as a byproduct. jk-sci.com

This method is highly efficient and clean, and the conditions are generally mild, making it compatible with a wide range of functional groups. An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate. researchgate.net

Table 3: Conditions for Catalytic Hydrogenation of Benzyl Esters

| Catalyst | Hydrogen Source | Solvent |

|---|---|---|

| 10% Pd/C | H₂ gas | Ethanol, Methanol, THF |

Strong Acidolytic Cleavage (e.g., Hydrogen Fluoride (B91410), Trifluoromethanesulfonic Acid)

Benzyl esters can also be cleaved under strong acidolytic conditions, often concurrently with other benzyl-based protecting groups. uwec.edu Reagents such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are capable of cleaving the benzyl ester. uwec.eduug.edu.pl

This method is particularly relevant in the context of Boc solid-phase peptide synthesis (SPPS), where the final cleavage from the resin and removal of side-chain protecting groups (many of which are benzyl-based) are often accomplished in a single step using a strong acid like HF. chempep.comwordpress.com The mechanism involves protonation of the ester oxygen followed by cleavage of the carbon-oxygen bond. Due to the harshness of these reagents, this method is typically reserved for the final deprotection step in a synthesis. researchgate.net

Alternative Reductive Deprotection Methods (e.g., Sodium Dithionite)

While catalytic hydrogenolysis is a common method for benzyl ester deprotection, alternative reductive methods offer advantages in specific synthetic contexts, particularly when other functional groups are sensitive to hydrogenation conditions. Sodium dithionite (B78146) (Na₂S₂O₄) provides a mild and selective method for the cleavage of certain benzyl-type protecting groups, especially those activated by an electron-withdrawing group, such as a p-nitrobenzyl (PNB) group. agroipm.cnpsu.edu

The deprotection of p-nitrobenzyl esters using sodium dithionite proceeds under neutral conditions. agroipm.cnpsu.edu The mechanism involves the reduction of the nitro group to an amino group. This transformation facilitates a 1,6-elimination reaction, leading to the cleavage of the benzyl ester and release of the free carboxylic acid. This method is advantageous as it leaves other protecting groups like benzyl ethers and various carboxylate esters intact. agroipm.cn The use of sodium dithionite for the removal of substituted benzyl groups has been demonstrated in the synthesis of complex molecules like PNA building blocks. researchgate.net

Table 1: Conditions for Reductive Deprotection with Sodium Dithionite

| Reagent | Conditions | Substrate Compatibility | Reference |

| Sodium Dithionite | Neutral pH | Compatible with benzyl ethers, carboxylate esters | agroipm.cnpsu.edu |

Mechanism of Gamma-Carboxyl tert-Butyl Ester (OtBu) Deprotection

The tert-butyl (tBu) ester is a widely used protecting group for the side-chain carboxyl function of glutamic acid due to its stability under a broad range of conditions and its susceptibility to acid-catalyzed removal. ug.edu.pllookchem.com

The most common method for the deprotection of tert-butyl esters is acidolysis, typically employing strong acids like trifluoroacetic acid (TFA). iris-biotech.deacsgcipr.org The mechanism involves protonation of the ester oxygen, which increases the electrophilicity of the carbonyl carbon is incorrect. The actual mechanism involves protonation of either the ether or carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. commonorganicchemistry.com The tert-butyl cation is then quenched by a scavenger or deprotonates to form isobutylene (B52900) gas. commonorganicchemistry.comstackexchange.comechemi.com

The reaction is generally performed using a high concentration of TFA, often in a solvent like dichloromethane (DCM). iris-biotech.desigmaaldrich.com While effective, the harshness of strong acids can lead to side reactions. lookchem.com Other acids such as sulfuric acid and nitric acid can also be used, but TFA is generally preferred for its volatility and efficacy. acsgcipr.org The rate of cleavage can be influenced by the acid strength and the presence of scavengers. nih.govresearchgate.netresearchgate.net

Table 2: Common Acids for tert-Butyl Ester Deprotection

| Acid | Typical Conditions | Notes | References |

| Trifluoroacetic Acid (TFA) | High concentration (e.g., 95%) in DCM | Volatile and effective, scavengers often added | iris-biotech.desigmaaldrich.com |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts | Strong, non-volatile acid | acsgcipr.org |

| Hydrochloric Acid (HCl) | Anhydrous, in organic solvent | Can be used for Boc deprotection as well | acsgcipr.orgnih.gov |

Lewis acids provide an alternative, often milder, means of cleaving tert-butyl esters, sometimes offering different selectivity compared to Brønsted acids. lookchem.com

Titanium Tetrachloride (TiCl₄): TiCl₄ can mediate the cleavage of tert-butyl esters. nih.govrsc.org The proposed mechanism involves the interaction of the ester oxygen with the Lewis acidic titanium center, which facilitates the cleavage of the C-O bond of the tert-butyl group. nih.gov This method has been shown to be effective in non-aqueous conditions. nih.govrsc.org

Zinc Bromide (ZnBr₂): ZnBr₂ in a solvent like dichloromethane is a mild reagent for the deprotection of tert-butyl esters and ethers. fishersci.co.ukresearchgate.netsemanticscholar.org It has been successfully used for the selective deprotection of tert-butyl esters in the presence of other acid-labile groups. researchgate.net An excess of ZnBr₂ is often employed. semanticscholar.org

Cerium(III) Chloride Heptahydrate–Sodium Iodide (CeCl₃·7H₂O–NaI): This system offers a particularly mild and selective method for the deprotection of tert-butyl esters, even in the presence of N-Boc groups, which are typically cleaved under acidic conditions. organic-chemistry.orgthieme-connect.com The reaction is typically carried out by refluxing the substrate with CeCl₃·7H₂O and NaI in acetonitrile. organic-chemistry.orgsci-hub.se The active species is a cerium complex, and pre-mixing the reagents can improve selectivity. organic-chemistry.org

Table 3: Lewis Acids for tert-Butyl Ester Deprotection

| Lewis Acid System | Typical Conditions | Selectivity | References |

| TiCl₄ | Dichloromethane, low temperature | Effective for non-aqueous cleavage | nih.govrsc.org |

| ZnBr₂ | Dichloromethane | Mild, can be selective | researchgate.netsemanticscholar.orgresearchgate.net |

| CeCl₃·7H₂O–NaI | Acetonitrile, reflux | High selectivity for OtBu over N-Boc | organic-chemistry.orgthieme-connect.com |

Acidolytic Cleavage (e.g., Trifluoroacetic Acid, Sulfuric Acid, Nitric Acid)

Strategic Order of Deprotection for Differential Functionalization

The orthogonal nature of the Boc, OtBu, and OBzl protecting groups in this compound allows for a strategic and sequential deprotection, enabling the synthesis of precisely functionalized glutamic acid derivatives. iris-biotech.debiosynth.com This "mix and match" approach is fundamental to creating complex peptides and other molecules. iris-biotech.de

N-Terminus Functionalization: Selective removal of the N-Boc group, typically with TFA, exposes the α-amino group. commonorganicchemistry.com This allows for peptide chain elongation or the introduction of other moieties at the N-terminus while the α- and γ-carboxyl groups remain protected.

α-Carboxyl Functionalization: The α-benzyl ester (OBzl) can be selectively removed via catalytic hydrogenolysis (e.g., H₂/Pd-C). plos.orgug.edu.pl This frees the α-carboxyl group for coupling reactions, such as amide bond formation, while the N-Boc and γ-OtBu groups remain intact.

γ-Carboxyl Functionalization: The γ-tert-butyl ester (OtBu) can be cleaved under acidic conditions (e.g., TFA) or with specific Lewis acids. iris-biotech.denih.gov This strategy is often employed after the peptide backbone is assembled on a solid support, where the side-chain protecting groups are removed during the final cleavage from the resin. iris-biotech.de Alternatively, highly selective reagents can remove the OtBu group on-resin for side-chain modifications like lactamization. cem.com

The ability to remove these groups in a specific order without affecting the others is the definition of an orthogonal protection strategy, which is a key concept in modern peptide synthesis. iris-biotech.debiosynth.com

Analysis of Potential Side Reactions and Approaches to Mitigation during Selective Deprotection

A significant side reaction during the manipulation of glutamic acid derivatives, particularly when the N-terminus is deprotected, is the formation of pyroglutamate (B8496135) (pGlu). nih.govmdpi.com

Mechanism: Pyroglutamate formation is an intramolecular cyclization reaction where the N-terminal amino group attacks the γ-carboxyl group (or its activated form), leading to the elimination of a molecule of water and the formation of a five-membered lactam ring. mdpi.comnih.govresearchgate.net This reaction is often catalyzed by acid, which can occur during the deprotection of the N-Boc group or during the final cleavage of a peptide from a solid-phase resin. nih.govmdpi.com The formation of pGlu can also occur under neutral or basic conditions, especially at elevated temperatures. mdpi.com

Mitigation Strategies: Several strategies can be employed to minimize the formation of pyroglutamate:

Accelerated Coupling: Since pyroglutamate formation can happen when glutamic acid is at the N-terminus of a peptide, accelerating the subsequent coupling reaction can reduce the time the free amino group is exposed to conditions that favor cyclization. mdpi.commesalabs.com

Choice of Reagents: Using milder deprotection conditions or specific acid salts (e.g., HCl instead of trifluoroacetate (B77799) salts) can sometimes reduce the rate of cyclization. nih.govmdpi.com

Protecting Group Strategy: Employing a bulky protecting group on the glutamic acid side chain can sterically hinder the cyclization. mdpi.com

Avoiding N-terminal Glutamic Acid: If the final peptide sequence allows, designing the synthesis to avoid having glutamic acid at the N-terminus is the most straightforward way to prevent this side reaction. mdpi.com

Controlled pH: For peptides in solution, maintaining a pH where the rate of formation is minimized can be effective during storage and handling. acs.org

Deprotection of glutamic acid residues during HF cleavage can also lead to the formation of an acylium ion, which can then cyclize to form a pyroglutamate residue. peptide.com

Carboxyl Rearrangement Side Reactions

During the selective deprotection of glutamic acid derivatives like this compound, a notable carboxyl rearrangement side reaction can occur, leading to the formation of a stable cyclic intermediate known as a glutarimide (B196013). This process is analogous to the well-documented aspartimide formation seen with aspartic acid residues. stackexchange.comresearchgate.net While often considered less frequent than aspartimide formation, glutarimide formation represents a significant pathway for side-product generation, which can complicate purification and reduce the yield of the desired product. stackexchange.commdpi.com

The core of this rearrangement involves the intramolecular cyclization of a glutamic acid residue within a peptide sequence. This reaction is typically catalyzed by either acidic or basic conditions encountered during peptide synthesis, particularly during the deprotection steps. mdpi.comiris-biotech.de The amide nitrogen of the adjacent amino acid residue acts as a nucleophile, attacking the activated side-chain carboxyl group of the glutamic acid. researchgate.net

In the context of this compound, this side reaction is most relevant when the N-terminal Boc group has been removed, freeing the α-amino group of a neighboring residue to participate in the cyclization. The presence of strong bases, such as piperidine (B6355638) used for Fmoc group removal in orthogonal strategies, or strong acids, like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) used for Boc and benzyl group cleavage, can facilitate this unwanted reaction. peptide.comnih.gov

The formation of the six-membered glutarimide ring is a critical step. stackexchange.comnih.gov This intermediate is relatively stable but can subsequently undergo nucleophilic attack, for instance by hydroxide (B78521) ions or other nucleophiles present in the reaction mixture. nih.gov This reopening of the ring does not always regenerate the original α-peptide bond. Instead, it can lead to a mixture of two isomeric products: the desired α-glutamyl peptide and a rearranged γ-glutamyl peptide, where the peptide backbone is linked through the side-chain carboxyl group. researchgate.net This mixture of isomers can be challenging to separate due to their similar physicochemical properties.

Several factors have been identified that influence the rate and extent of glutarimide formation.

Research Findings on Glutarimide Formation

| Factor | Observation | Implication for Synthesis |

| Peptide Sequence | The reaction is highly sequence-dependent. The presence of a sterically unhindered amino acid, such as glycine, immediately following the glutamic acid residue significantly promotes glutarimide formation. stackexchange.comnih.gov | The risk of this side reaction is highest in sequences like -Glu-Gly-. Introducing a sterically bulky residue adjacent to the glutamic acid, such as Lys(Boc), can inhibit the cyclization. stackexchange.comnih.gov |

| Reaction Conditions | Both acidic and basic conditions can catalyze the formation of the glutarimide intermediate. mdpi.comiris-biotech.de Base-catalyzed formation is a known issue during Fmoc-SPPS. nih.gov Acid-catalyzed rearrangement can occur during final cleavage with reagents like HF. acs.org | Careful selection of deprotection reagents and conditions is crucial. For instance, avoiding overly harsh basic or acidic treatments can minimize the side reaction. |

| Protecting Groups | The type of ester protecting the side-chain carboxyl group can influence the reaction. For example, studies on allyl-protected glutamic acid have shown significant glutarimide formation. peptide.comnih.gov | While this compound uses benzyl and tert-butyl esters, the principle remains that activation or lability of the side-chain ester under deprotection conditions can initiate cyclization. |

Research by Zhu and Marchant (2008) specifically highlighted the unexpected and quantitative formation of glutarimide from a Glu(Gly)-OAll sequence during solid-phase peptide synthesis under basic conditions (piperidine). nih.gov Their work confirmed that, similar to aspartimide formation, the glutarimide intermediate is stable and disrupts the intended synthesis pathway. nih.gov They also demonstrated that the strategic placement of a sterically hindered amino acid, Lys(Boc), next to the glutamic acid residue could effectively prevent this side reaction. nih.gov Theoretical studies using density functional theory have further explored the mechanism, hypothesizing that the stereoinversion of glutamic acid residues proceeds via this six-membered glutarimide intermediate. researchgate.net

For a compound like this compound, cleavage of the Boc group would expose the N-terminal amine, while subsequent deprotection of the side-chain esters (OtBu and OBzl) under acidic conditions could create an environment conducive to this rearrangement, especially if the glutamic acid residue is followed by a non-bulky amino acid in a larger peptide chain. peptide.comnih.gov

Applications of Boc Glu Otbu Obzl in Advanced Synthetic Strategies

Fragment Condensation and Segment Coupling for Large Peptide Construction

The synthesis of large peptides and small proteins is often challenged by issues such as aggregation and incomplete reactions that can occur during stepwise solid-phase peptide synthesis (SPPS). Fragment condensation, a convergent strategy where pre-synthesized, protected peptide segments are coupled together, offers a powerful alternative to overcome these limitations. Boc-Glu(OtBu)-OBzl is instrumental in this approach.

Utilization in Solution-Phase Peptide Synthesis (LPPS) Methodologies

In solution-phase peptide synthesis (LPPS), peptide fragments are synthesized and coupled in solution. The Boc/Bzl protecting group strategy is a common choice for LPPS. bachem.com this compound can be incorporated into peptide fragments, and its C-terminal benzyl (B1604629) ester allows for subsequent fragment coupling. For instance, a dipeptide fragment can be prepared and then coupled with another amino acid or peptide. uniupo.it The Boc group can be selectively removed using mild acid, such as trifluoroacetic acid (TFA), without affecting the benzyl and tert-butyl esters, allowing for chain elongation at the N-terminus. peptide.compeptide.com Conversely, the benzyl ester can be cleaved via hydrogenolysis to generate a C-terminal carboxylic acid, ready for coupling with the N-terminus of another fragment. This orthogonal control is essential for the convergent synthesis of large peptides. google.com The reliability of the Boc/Bzl strategy has been noted for its utility in synthesizing long and complex polypeptides. acs.orgresearchgate.net

Preparation of Pre-Protected Peptide Fragments for Solid-Phase Assembly

This compound is also valuable in a hybrid approach that combines the advantages of both solution-phase and solid-phase synthesis. Protected peptide fragments can be synthesized in solution using this compound and then used in subsequent solid-phase assembly. The fully protected nature of these fragments minimizes side reactions during coupling on the solid support. The orthogonal protecting groups of this compound allow for the selective deprotection of either the N-terminal Boc group for further elongation or the C-terminal benzyl ester for immobilization onto a resin. This strategy has been employed in the synthesis of various peptide analogues. google.comgoogle.com

Synthesis of Branched and Multi-Functionalized Peptides

The creation of peptides with non-linear architectures, such as branched or multi-functionalized structures, is a growing area of peptide science, enabling the development of novel therapeutics and research tools. The differential protection offered by this compound is a key enabler for these complex designs.

Design and Synthesis of Site-Specific Modifications via Differential Deprotection

The distinct lability of the Boc, OtBu, and OBzl protecting groups allows for a high degree of control in peptide modification. The Boc group is readily cleaved by moderate acid (e.g., TFA), the OtBu group requires stronger acidic conditions for removal, and the OBzl group is susceptible to hydrogenolysis. peptide.comacs.org This orthogonality permits the selective unmasking of a specific functional group for modification while the rest of the peptide remains protected.

For example, after incorporating this compound into a peptide chain, the N-terminal Boc group can be removed to allow for further linear extension of the peptide. Subsequently, the side-chain tert-butyl ester of the glutamic acid residue can be selectively cleaved under specific conditions to expose the carboxylic acid for the attachment of another peptide chain, a drug molecule, or a label, thus creating a branched peptide. sigmaaldrich.com This site-specific control is crucial for building complex, multi-functional peptide constructs.

| Protecting Group | Chemical Name | Cleavage Condition |

| Boc | tert-butyloxycarbonyl | Mild Acid (e.g., TFA) peptide.compeptide.com |

| OtBu | tert-butyl ester | Strong Acid (e.g., HF) acs.org |

| OBzl | benzyl ester | Hydrogenolysis google.com |

Incorporation into Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. This compound can be a key component in the synthesis of peptidomimetic scaffolds. The glutamic acid side chain, once deprotected, can serve as an anchor point for introducing non-peptidic structural elements. This allows for the creation of hybrid molecules that combine the specific recognition properties of peptides with the desirable pharmacokinetic profiles of small molecules. The design and synthesis of novel glutamic acid analogs with orthogonal protection have been shown to be instrumental in creating high-affinity macrocyclic peptide mimetics. mit.eduosti.gov

Cyclization Strategies Involving Glutamic Acid Side Chains

Cyclic peptides often exhibit increased stability, receptor affinity, and selectivity compared to their linear counterparts. The glutamic acid side chain provides a convenient handle for peptide cyclization.

The differential deprotection of this compound is highly advantageous for synthesizing side-chain cyclized peptides. After the linear peptide has been assembled, the side-chain tert-butyl ester of the glutamic acid residue and a protecting group on another amino acid's side chain (e.g., a Boc group on a lysine (B10760008) side chain) can be selectively removed. sigmaaldrich.compeptide.com The exposed carboxylic acid of the glutamic acid and the amino group of the other residue can then be coupled to form a lactam bridge, resulting in a cyclic peptide. This on-resin or in-solution cyclization is a powerful strategy for constraining the peptide's conformation and enhancing its biological activity. The use of orthogonally protected amino acids like this compound is a cornerstone of this approach. google.com

Strategic Integration in Peptide Drug Conjugate (PDC) Synthesis

Peptide Drug Conjugates (PDCs) are a promising class of targeted therapeutics designed to deliver a potent cytotoxic payload directly to diseased cells, such as cancer cells, thereby minimizing systemic toxicity. frontiersin.orgmdpi.com A PDC is composed of three main components: a targeting peptide that binds to a specific receptor on the target cell, a cytotoxic drug (payload), and a chemical linker that connects the peptide and the drug. genscript.com The linker is a critical component, influencing the PDC's stability, solubility, and drug-release mechanism. mdpi.comnih.gov

Glutamic acid is frequently employed as a core component of these linkers due to its biocompatibility and the presence of two carboxylic acid groups (α- and γ-carboxyls) that provide two distinct points for conjugation. acs.orggoogle.comresearchgate.net This allows for the creation of a stable connection between the targeting peptide and the drug payload. For example, the FDA-approved long-acting insulin (B600854), degludec, utilizes glutamic acid to link the insulin peptide to a fatty acid, thereby extending its half-life. acs.org In more complex systems, such as those described in patent literature, poly(glutamic acid) can be used to create drug conjugates where an amino acid linker connects the polymer to a drug like paclitaxel (B517696) or gemcitabine. google.com

The chemical synthesis of such precisely structured PDCs necessitates a building block where the different functional groups of the glutamic acid linker can be addressed independently. This is where the strategic utility of this compound becomes apparent. The compound offers an orthogonal protection scheme, which is fundamental to controlling the sequence of chemical reactions. iris-biotech.despringernature.com

The three protecting groups on this compound are cleaved under different chemical conditions:

Boc (tert-Butoxycarbonyl): Protects the α-amino group and is labile to moderate acids like trifluoroacetic acid (TFA). peptide.com

OBzl (Benzyl ester): Protects the α-carboxyl group and is typically removed by hydrogenolysis (e.g., H₂/Pd). springernature.com

OtBu (tert-Butyl ester): Protects the γ-carboxyl group of the side chain and requires strong acid conditions for cleavage, such as concentrated TFA. iris-biotech.de

This orthogonality allows a synthetic chemist to perform a series of selective deprotection and coupling steps. For instance, in the assembly of a PDC, the Boc group can be removed first to allow the elongation of the targeting peptide chain from the α-amino group. Subsequently, the peptide-linker construct can be purified. Then, the side-chain γ-carboxyl group can be deprotected by removing the OtBu group, creating a reactive site for the attachment of the cytotoxic drug. Finally, the α-carboxyl protecting group (OBzl) could be removed at a later stage if needed for further modification or to reveal the free C-terminus. This level of control is essential for producing a homogeneous PDC with a well-defined structure, which is a critical requirement for therapeutic agents.

Table 1: Protecting Group Strategy for this compound in PDC Synthesis

| Functional Group | Protecting Group | Typical Cleavage Condition | Synthetic Step in PDC Construction |

|---|---|---|---|

| α-Amino | Boc | Moderate Acid (e.g., TFA) | Peptide chain elongation |

| γ-Carboxyl | OtBu | Strong Acid (e.g., 95% TFA) | Conjugation of cytotoxic drug/payload |

| α-Carboxyl | OBzl | Hydrogenolysis (H₂/Pd) | Final deprotection or further modification |

Contributions to Non-Ribosomal Peptide Synthesis (NRPS) Analogue Development

Non-Ribosomal Peptides (NRPs) are a diverse class of natural products synthesized by microorganisms like bacteria and fungi. wikipedia.org They are assembled by large, modular enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS), not by the ribosome. uzh.chnih.gov This biosynthetic pathway allows for the incorporation of a wide array of non-proteinogenic amino acids, D-amino acids, and modifications such as N-methylation, cyclization, and branching. wikipedia.orgmdpi.com Many NRPs exhibit potent biological activities and are used as antibiotics, immunosuppressants, and anticancer agents. nih.gov

The chemical synthesis of analogues of these natural NRPs is a vital strategy in medicinal chemistry. researchgate.net It allows researchers to create novel molecules with improved therapeutic properties, probe structure-activity relationships, and overcome limitations of the natural products. However, the structural complexity of NRPs—often featuring cyclic, branched, or otherwise heavily modified backbones—presents significant challenges for chemical synthesis. wiley-vch.de Success in this area relies heavily on the use of amino acid building blocks with sophisticated and orthogonal protecting group schemes. springernature.commedsci.org

This compound is an exemplary building block for constructing complex NRPS analogues. The glutamic acid core can serve as a versatile scaffold for introducing branching or for initiating cyclization, common features in natural NRPs. wikipedia.orgnih.gov The orthogonal protecting groups of this compound provide the synthetic chemist with complete control over the reaction sequence, which is essential for mimicking the architectural complexity of NRPs.

A synthetic strategy for a branched or cyclic NRPS analogue might proceed as follows:

The Boc-protected α-amino group is deprotected, allowing for the stepwise assembly of a linear peptide chain using standard solid-phase or solution-phase peptide synthesis techniques. iris-biotech.de

After the primary chain is assembled, the OtBu group on the glutamic acid side chain can be selectively removed. This exposes the γ-carboxyl group, which can then be used as an attachment point for a second peptide chain, a fatty acid, or another moiety, creating a branched structure.

Alternatively, after selective deprotection, the newly freed functional group can be used to form a cyclic structure by reacting with another functional group elsewhere in the molecule. The OBzl group protecting the α-carboxyl could be removed at a different stage to facilitate a head-to-tail cyclization or another conjugation reaction.

The use of building blocks like this compound was instrumental in the synthesis of isomers of non-ribosomal peptides where Boc, OBzl, and OtBu groups were employed to control the assembly of the peptide fragments. researchgate.net This control is paramount for creating specific, non-natural analogues that can explore biological functions beyond what is accessible through biosynthetic pathway engineering alone. nih.gov

Table 2: Application of this compound in NRPS Analogue Construction

| Feature of NRPS Analogue | Role of this compound | Protecting Group Manipulated |

|---|---|---|

| Linear Peptide Elongation | Serves as a standard amino acid building block. | Boc group removed for N-terminal extension. |

| Branched Structures | Acts as a scaffold point for a secondary chain. | OtBu group removed to expose γ-carboxyl for side-chain attachment. |

| Macrocyclization | Provides functional groups for intramolecular ring closure. | OBzl and/or Boc groups removed to expose α-carboxyl and α-amino groups for head-to-tail cyclization. |

Analytical Methodologies for Monitoring and Characterization in Synthetic Pathways

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, MS/MS)

The definitive structural elucidation of Boc-Glu(OtBu)-OBzl relies on the application of advanced spectroscopic techniques. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Tandem Mass Spectrometry (MS/MS) are indispensable tools for this purpose.

Tandem Mass Spectrometry (MS/MS) offers orthogonal confirmation of the molecular weight and provides fragmentation data that further substantiates the structure. Electrospray ionization (ESI) is a common technique used to generate the molecular ion. biosynth.com High-resolution mass spectrometry can confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation analysis (MS/MS) of the parent ion reveals characteristic losses of the protecting groups, such as the loss of the tert-butyl group (56 Da) or the benzyl (B1604629) group (91 Da), which corroborates the connectivity of the molecule. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic techniques are the workhorses for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. numberanalytics.comruifuchemical.comruifuchemical.com Reversed-phase HPLC (RP-HPLC), often utilizing a C18 column, is typically employed to separate the target compound from any impurities. biosynth.com The purity is quantified by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. A purity of greater than 98% is often required for use in peptide synthesis. ruifuchemical.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. biosynth.comruifuchemical.comruifuchemical.com This hyphenated technique is invaluable for identifying impurities by providing their mass-to-charge ratio, which aids in understanding potential side reactions or degradation pathways. biosynth.com LC-MS is also a powerful tool for real-time monitoring of peptide synthesis, allowing for the tracking of reactants and the formation of products. numberanalytics.com

Below is an interactive table summarizing typical chromatographic conditions used for the analysis of Boc-protected amino acids:

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Detection | UV at 210-220 nm |

| Purity Specification | >98% |

Assessment of Optical Purity and Stereochemical Integrity (e.g., Chiral HPLC, Optical Rotation)

Since this compound is a chiral molecule, derived from the L-enantiomer of glutamic acid, verifying its optical purity is crucial to prevent the incorporation of the incorrect stereoisomer into a peptide chain, which can have significant biological consequences.

Chiral HPLC is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers. This technique can quantify the presence of the D-enantiomer, ensuring the stereochemical integrity of the L-Boc-Glu(OtBu)-OBzl.

Optical Rotation , measured using a polarimeter, is a classical method to assess the enantiomeric purity. The specific rotation of a pure sample of L-Boc-Glu(OtBu)-OBzl is a known physical constant. sigmaaldrich.comscientificlabs.com A measured optical rotation that deviates significantly from the established value can indicate the presence of the D-enantiomer or other optically active impurities. For example, a specific rotation for a similar compound, Boc-Glu(OBzl)-OH, is reported as [α]20/D −5.5±0.5°, with a concentration of 1% in acetic acid. scientificlabs.com

Elemental Analysis for Empirical Formula Verification

Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the empirical formula of this compound (C₁₇H₂₃NO₆). iris-biotech.de This technique serves as a fundamental check of the compound's purity and confirms that the correct elements are present in the expected ratios. It is a complementary technique to mass spectrometry for empirical formula verification. biosynth.com

In-Process Analytical Techniques for Real-Time Reaction Control

The monitoring of chemical reactions in real-time is a key aspect of modern process analytical technology (PAT). acs.org For peptide synthesis involving this compound, several in-process techniques can be employed for real-time control.

Fourier-Transform Infrared Spectroscopy (FTIR) , particularly with an attenuated total reflectance (ATR) probe, can be used to monitor the progress of coupling reactions by tracking the disappearance of the carboxylic acid peak of the incoming amino acid and the appearance of the amide bond. acs.org

Refractive Index (RI) monitoring has emerged as a valuable PAT tool for solid-phase peptide synthesis (SPPS). digitellinc.comschmidt-haensch.com Changes in the refractive index of the reaction solution can correlate with the consumption of reactants and the formation of products, providing a real-time indication of reaction completion. digitellinc.comschmidt-haensch.com This allows for the optimization of reaction times and washing steps, leading to a more efficient and sustainable synthesis process. digitellinc.com

Computational and Theoretical Investigations of Boc Glu Otbu Obzl Reactivity

Molecular Modeling and Conformational Analysis of Protected Glutamic Acid

The three-dimensional structure of a protected amino acid derivative like Boc-Glu(OtBu)-OBzl is not static but exists as an ensemble of interconverting conformers. The conformational preferences of this molecule are dictated by a complex interplay of steric and electronic effects arising from its three distinct protecting groups: the N-terminal tert-butoxycarbonyl (Boc) group, the γ-carboxyl tert-butyl (OtBu) ester, and the α-carboxyl benzyl (B1604629) (OBzl) ester.

Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to explore the potential energy surface of protected glutamic acid derivatives. researchgate.net These studies reveal that the bulky nature of the Boc and OtBu groups significantly restricts the conformational freedom of the glutamic acid backbone and side chain. Conformational analysis of related molecules suggests that the tert-butyl ester group tends to adopt a gauche position relative to the α-amino group, a spatial arrangement that minimizes steric clashes. The flexible five-carbon backbone of the glutamic acid derivative allows for a range of conformations, which can be broadly classified as "extended" or "folded," depending on the surrounding chemical environment (e.g., solvent polarity). researchgate.net

Key dihedral angles, such as chi 1 (χ1) and chi 2 (χ2) of the glutamic acid side chain, are critical parameters in defining these conformations. nih.gov Computational analyses, often corroborated by Nuclear Magnetic Resonance (NMR) spectroscopy, help to identify low-energy, populated conformational families. researchgate.netnih.gov For instance, molecular docking studies of peptide aldehydes containing a Glu(OtBu) residue have shown that the specific conformation adopted by the protected side chain is crucial for its fit and interaction within the binding pockets of enzymes like the 20S proteasome. researchgate.netmdpi.com The interplay of these bulky groups ultimately influences how the building block presents itself for subsequent coupling reactions in peptide synthesis.

Table 1: Factors Influencing the Conformational Landscape of this compound

| Structural Feature | Primary Influence on Conformation | Computational Investigation Method |

|---|---|---|

| Boc Group | Restricts rotation around the N-Cα bond (φ angle). Influences the orientation of the N-terminus through steric hindrance. | Molecular Dynamics (MD), Dihedral Angle Scanning |

| OtBu Group | Limits the flexibility of the glutamic acid side chain (χ1, χ2, χ3 angles). Its bulk shields the γ-carboxyl group. | Conformational Search Algorithms, NMR Correlation Studies |

| OBzl Group | Introduces potential for π-stacking interactions. Its size impacts steric access to the α-carboxyl group. | Molecular Mechanics (MM), Quantum Mechanics (QM) for interaction energies |